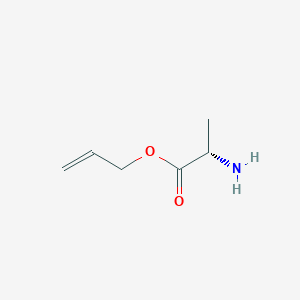

(S)-Allyl 2-aminopropanoate

Übersicht

Beschreibung

(S)-Allyl 2-aminopropanoate is an organic compound derived from the amino acid L-alanine It features an allyl ester group attached to the alpha-carbon of an alanine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-Allyl 2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of L-alanine with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion. Another method involves the use of peptide coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Allyl 2-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Allyl aldehyde or allyl carboxylic acid.

Reduction: Allyl alcohol.

Substitution: Various amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Allyl 2-aminopropanoate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing peptides and proteins.

Biology: The compound is used to study chiral recognition processes in biological systems.

Wirkmechanismus

The mechanism of action of (S)-Allyl 2-aminopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-aminopropanoate: Similar in structure but with an ethyl ester group instead of an allyl group.

Methyl 2-aminopropanoate: Features a methyl ester group, differing in reactivity and applications.

Uniqueness

(S)-Allyl 2-aminopropanoate is unique due to its allyl ester group, which imparts distinct reactivity compared to its ethyl and methyl counterparts. The allyl group allows for additional synthetic transformations, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

(S)-Allyl 2-aminopropanoate is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique properties due to its structural features, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 115.13 g/mol

- Chirality : The compound possesses a chiral center, which contributes to its distinct biological activity.

The presence of an allyl group enhances the reactivity of the compound, allowing it to participate in various biochemical pathways. The amino group facilitates interactions with enzymes and receptors, while the ester functionality can undergo hydrolysis, releasing active components that may exert biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit enzyme activity through competitive binding at active sites, particularly those involved in metabolic pathways.

- Covalent Bonding : The allyl group may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.

- Chiral Recognition : Its chiral nature allows for selective interactions with biological receptors, enhancing its potential as a drug candidate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Cell Viability Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including colorectal cancer (SW480) and breast cancer (MCF-7) cells. The compound induced apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) generation .

| Cell Line | IC (mM) | Mechanism of Action |

|---|---|---|

| SW480 | 0.131 - 0.183 | Apoptosis via caspase activation |

| MCF-7 | Not specified | ROS generation and mitochondrial dysfunction |

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties:

- Hybrid Compounds : Research involving hybrids derived from (S)-Allyl cysteine demonstrated promising anti-inflammatory effects in models of chronic inflammation . These compounds showed decreased levels of pro-inflammatory cytokines and inhibited inflammatory cell migration.

Case Studies

- Colorectal Cancer Model : A study utilizing mouse xenograft models showed that treatment with this compound significantly delayed tumor growth compared to control groups. The mechanism involved apoptosis induction and modulation of key signaling pathways related to cell proliferation .

- Breast Cancer Metastasis : In MCF-7 cells, treatment with this compound resulted in reduced cell mobility and migration by inhibiting matrix metalloproteinase activity, suggesting potential for metastasis prevention .

Eigenschaften

IUPAC Name |

prop-2-enyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNLJIGRKBHXCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446741 | |

| Record name | alanine allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44812-81-9 | |

| Record name | alanine allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.